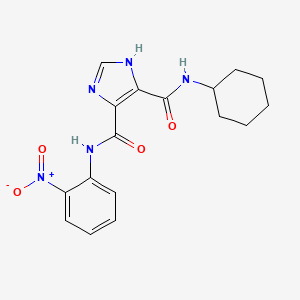
N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
Vue d'ensemble
Description
N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for research in biochemistry, pharmacology, and other related fields. In
Applications De Recherche Scientifique
N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has been extensively used in scientific research due to its potential applications in various fields. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used in pharmacology to study the effects of drugs on different biological systems. Additionally, N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has been used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide involves the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a crucial role in the regulation of intracellular levels of cyclic nucleotides. By inhibiting PDEs, N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide can increase the levels of cyclic nucleotides, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the levels of cyclic nucleotides, which can lead to the activation of various signaling pathways. Additionally, N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is its specificity towards PDEs. This compound has been shown to selectively inhibit certain PDE isoforms, which can be useful in studying the specific roles of these enzymes in various biological processes. However, one limitation of N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide is its potential toxicity and side effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide. One potential direction is the development of new drugs and therapeutic agents based on the structure of this compound. Additionally, further studies are needed to explore the potential applications of N~5~-cyclohexyl-N~4~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Furthermore, the development of new synthesis methods and modifications of the chemical structure of this compound can lead to the discovery of new and more potent inhibitors of PDEs.
Propriétés
IUPAC Name |
5-N-cyclohexyl-4-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c23-16(20-11-6-2-1-3-7-11)14-15(19-10-18-14)17(24)21-12-8-4-5-9-13(12)22(25)26/h4-5,8-11H,1-3,6-7H2,(H,18,19)(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIUOIWJLKGZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-cyclohexyl-4-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-nitrophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4083469.png)

![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083483.png)
![N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4083488.png)

![N'-[4-(benzyloxy)phenyl]-N,N-diethylethanediamide](/img/structure/B4083508.png)
![N,N'-(methylenedi-4,1-phenylene)bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)](/img/structure/B4083514.png)
![5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis[1-(4-methoxyphenyl)-1H-tetrazole]](/img/structure/B4083519.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083526.png)
![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4083529.png)
![N-{4-[6-amino-5-cyano-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4083538.png)
![methyl 2-({1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B4083541.png)
![4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4083557.png)
![3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4083571.png)